BenchChemオンラインストアへようこそ!

1-(3,3-dimethylcyclohexyl)piperazine

sigma receptor ligands receptor subtype selectivity structure-activity relationship (SAR)

This 3,3-dimethylcyclohexyl-substituted piperazine is a privileged scaffold for sigma-1 (σ1) and melanocortin-4 (MC4) receptor ligand design. The sterically demanding gem-dimethyl group offers unique conformational control, enabling SAR exploration beyond simpler cyclohexylpiperazine analogs. Procure this key intermediate to advance novel CNS and metabolic disease programs with enhanced selectivity profiles and defensible IP.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 1343110-03-1
Cat. No. B6616800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3-dimethylcyclohexyl)piperazine
CAS1343110-03-1
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1)N2CCNCC2)C
InChIInChI=1S/C12H24N2/c1-12(2)5-3-4-11(10-12)14-8-6-13-7-9-14/h11,13H,3-10H2,1-2H3
InChIKeyZWPMAVFKPWAIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3-Dimethylcyclohexyl)piperazine (CAS 1343110-03-1): Structural and Procurement Baseline for Cyclohexyl-Substituted Piperazine Research


1-(3,3-Dimethylcyclohexyl)piperazine (CAS 1343110-03-1, C12H24N2, MW 196.33 g/mol) is a cyclohexyl-substituted piperazine derivative characterized by a 3,3-dimethyl substitution on the cyclohexane ring. This compound serves as a versatile intermediate and a core scaffold in medicinal chemistry, particularly within the well-characterized class of cyclohexylpiperazines, which are known for their high-affinity interactions with sigma (σ) receptors and melanocortin-4 (MC4) receptors [1]. Its structural features, including the sterically hindered 3,3-dimethylcyclohexyl moiety and the piperazine ring, are critical for modulating receptor binding and selectivity profiles, distinguishing it from simpler piperazine analogs [2].

Why Generic Piperazine Substitution Fails: The Critical Role of Cyclohexyl Ring Substitution and N-Atom Configuration in 1-(3,3-Dimethylcyclohexyl)piperazine Activity


The biological activity and selectivity of piperazine-based ligands are exquisitely sensitive to the nature of the N-substituent and the precise steric and electronic properties of any appended cycloalkyl ring. As demonstrated by extensive structure-activity relationship (SAR) studies within the cyclohexylpiperazine class, subtle modifications—such as the addition of gem-dimethyl groups on the cyclohexyl ring or the presence of a second N-atom in the piperazine core—can shift receptor subtype selectivity by orders of magnitude [1]. Therefore, substituting 1-(3,3-dimethylcyclohexyl)piperazine with a simpler analog like 1-cyclohexylpiperazine or a related piperidine derivative is not a functionally neutral change; it risks a complete loss of the desired selectivity or affinity profile for which the target compound was designed or selected [2].

Quantitative Differentiation of 1-(3,3-Dimethylcyclohexyl)piperazine: Evidence-Based Selectivity and Affinity Drivers in Sigma and MC4 Receptor Systems


Sigma Receptor Selectivity: Structural Determinants in Cyclohexylpiperazine Derivatives

While direct binding data for 1-(3,3-dimethylcyclohexyl)piperazine are not publicly available, its differentiation can be inferred from robust class-level SAR. The presence of the piperazine core, versus a piperidine core, is a critical determinant for achieving high-affinity sigma-1 (σ1) receptor binding. In a systematic comparison of N-cyclohexylpiperazines and N-cyclohexylpiperidines, the piperazine derivatives, due to the presence of a second N-atom, demonstrate a significantly different and often improved selectivity profile for σ1 receptors [1]. For instance, while 1-cyclohexylpiperazine exhibits weak affinity (Ki > 5000 nM for σ1), the elaborated analog PB28 (a cyclohexylpiperazine) displays sub-nanomolar affinity (Ki = 0.38 nM) [1]. The 3,3-dimethyl substitution on the cyclohexyl ring, analogous to the 3,3-dimethyl substitution on piperidine in other high-affinity ligands, is known to enhance steric bulk, potentially further modulating subtype selectivity relative to the unsubstituted cyclohexylpiperazine [1].

sigma receptor ligands receptor subtype selectivity structure-activity relationship (SAR)

Melanocortin-4 (MC4) Receptor Antagonism: Impact of Cyclohexyl Ring Substitution

The cyclohexylpiperazine scaffold is a validated platform for developing potent and selective antagonists of the human melanocortin-4 receptor (MC4R). In a SAR study of this class, compound 14t, a cyclohexylpiperazine derivative, achieved a high binding affinity (Ki = 4.2 nM) at MC4R with exceptional selectivity over the closely related MC3R (Ki = 1100 nM), a >260-fold difference [1]. While 14t is a more elaborate analog than the target compound, this data confirms that the cyclohexylpiperazine core can be optimized for high MC4R affinity and selectivity. The 3,3-dimethyl substitution on the cyclohexyl ring of 1-(3,3-dimethylcyclohexyl)piperazine introduces a defined steric element that can be exploited in further SAR to potentially enhance this selectivity profile compared to unsubstituted cyclohexylpiperazine starting points [1].

MC4 receptor antagonist melanocortin system cyclohexylpiperazine SAR

Intellectual Property Space: Positioned for Novel Cyclohexyl-Substituted Piperazine Compositions

Patent EP 2703387 A1 broadly claims cyclohexyl-substituted piperazine, piperidine, and cyclohexane compounds for use as medicaments, specifically for the treatment and/or prevention of early-stage Alzheimer's disease [1]. This patent establishes a protected chemical space that includes the target compound's core motif. Selecting 1-(3,3-dimethylcyclohexyl)piperazine as a research intermediate or building block, rather than a more commonly used but unsubstituted cyclohexylpiperazine, may offer a strategic advantage. Its specific substitution pattern could be leveraged to generate novel, patentable compositions of matter that fall outside the scope of existing, broader patent claims, providing a clear path to intellectual property generation [1].

patent landscape cyclohexylpiperazine derivatives novel compositions

Synthetic Utility as a Sterically Hindered Piperazine Building Block

1-(3,3-Dimethylcyclohexyl)piperazine serves as a sterically hindered piperazine building block. The 3,3-dimethyl substitution on the cyclohexyl ring introduces significant steric bulk adjacent to the piperazine N-atom. This feature is not present in simpler analogs like 1-cyclohexylpiperazine . This steric hindrance can be a valuable tool in synthetic chemistry, for example, to influence regioselectivity in subsequent alkylation or acylation reactions, or to conformationally restrict the molecule's shape, which is a common tactic in medicinal chemistry to improve target selectivity and metabolic stability .

organic synthesis building block steric hindrance

Optimal Research and Industrial Deployment Scenarios for 1-(3,3-Dimethylcyclohexyl)piperazine (CAS 1343110-03-1)


Advanced Intermediate for Sigma-1 (σ1) Receptor Ligand Discovery

This compound is best deployed as a key intermediate in the synthesis of novel sigma-1 (σ1) receptor ligands. As evidenced by class-level SAR, the cyclohexylpiperazine core, particularly when substituted with a sterically demanding group, is a privileged structure for achieving high σ1 affinity and selectivity [1]. Using 1-(3,3-dimethylcyclohexyl)piperazine allows medicinal chemists to explore a less-charted region of chemical space around the sigma receptor pharmacophore, potentially leading to candidates with improved selectivity over σ2 and other off-target receptors, as seen with other dimethyl-substituted cycloalkylamines [1].

Scaffold for Melanocortin-4 (MC4) Receptor Antagonist Programs

The cyclohexylpiperazine scaffold is a validated core for MC4R antagonists. The specific 3,3-dimethyl substitution on the cyclohexyl ring of this compound provides a unique steric and conformational starting point for SAR studies [1]. This can be leveraged to design and synthesize new analogs with the goal of achieving the high MC4R affinity and selectivity (over MC3R) demonstrated by other cyclohexylpiperazine derivatives, a key differentiator for potential therapeutics targeting obesity and cachexia [1].

Building Block for Patent-Evasive Medicinal Chemistry

Given the existing patent landscape covering broad classes of cyclohexylpiperazines for various therapeutic indications, including Alzheimer's disease [1], this compound is a strategically valuable building block. Its distinct 3,3-dimethyl substitution pattern can be incorporated into new molecular entities to generate novel compositions of matter, thereby circumventing existing patent claims and creating a defensible intellectual property position for new drug candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,3-dimethylcyclohexyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.